molecular formula C22H24N4OS B5973522 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide

Cat. No. B5973522
M. Wt: 392.5 g/mol
InChI Key: WMQWAGOAZNEXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of many cytokines and growth factors, making it an important target for therapeutic intervention in a variety of diseases.

Mechanism of Action

2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide exerts its inhibitory effect on JAK2 by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream targets. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects in various cell types. It has been shown to inhibit the activation of STAT3, a downstream target of JAK2, leading to the inhibition of cell proliferation and induction of apoptosis. 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has also been shown to inhibit the expression of various pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that is easy to synthesize and has good solubility in water and organic solvents. It is also relatively stable and has a long shelf life. However, 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has some limitations for use in lab experiments. It has been shown to have off-target effects on other kinases, which may complicate data interpretation. Additionally, 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has poor bioavailability and may require high doses to achieve therapeutic effects in vivo.

Future Directions

There are several future directions for research involving 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide. One area of interest is the development of more selective JAK2 inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of JAK2 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the use of 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide in combination with other therapeutic agents may enhance its efficacy and reduce its side effects.

Synthesis Methods

The synthesis of 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide involves the reaction of 2-aminobenzophenone with sec-butylmagnesium bromide to form the corresponding ketone intermediate. This is then reacted with 4-chloroquinoline to form the desired product. The final step involves the reaction of the product with N-methylthiocarbamoyl chloride to form the thioamide derivative.

Scientific Research Applications

2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has been extensively used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit the proliferation and induce apoptosis of cancer cells, making it a potential therapeutic agent for the treatment of cancer. 2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide has also been used to study the role of JAK2 in the immune system, cardiovascular system, and nervous system.

properties

IUPAC Name

1-[[2-(4-butan-2-ylphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-4-14(2)15-9-11-16(12-10-15)20-13-18(21(27)25-26-22(28)23-3)17-7-5-6-8-19(17)24-20/h5-14H,4H2,1-3H3,(H,25,27)(H2,23,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQWAGOAZNEXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[4-(butan-2-yl)phenyl]quinolin-4-yl}carbonyl)-N-methylhydrazinecarbothioamide

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